Einecs 243-795-1
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Overview
Description
Einecs 243-795-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Chemical Reactions Analysis
Einecs 243-795-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 243-795-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of other chemical compounds or materials .
Mechanism of Action
The mechanism of action of Einecs 243-795-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 243-795-1 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with analogous chemical structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from other compounds in the same category .
Properties
CAS No. |
20405-61-2 |
---|---|
Molecular Formula |
C8H19NO8 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-aminoethanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7.C2H7NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;3-1-2-4/h2-5,7-11H,1H2,(H,12,13);4H,1-3H2/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
HBOFLISMNXEFQN-JJKGCWMISA-N |
Isomeric SMILES |
C(CO)N.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(CO)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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